molecular formula C8H14N2O B10972597 N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

Cat. No.: B10972597
M. Wt: 154.21 g/mol
InChI Key: TWZNTMNSIZCMKH-UHFFFAOYSA-N
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Description

Product Overview N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is a specialty organic compound featuring an ethylenediamine backbone substituted with a 1-(furan-2-yl)ethyl group. This structure classifies it as a furan-containing bidentate ligand, of significant interest in various research fields. The compound is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value This diamine serves as a versatile building block in chemical synthesis. Its molecular structure, containing both primary and secondary amine groups, makes it a valuable precursor for constructing heterocycles and more complex molecular architectures. A key application lies in its role as a chelating ligand in coordination chemistry. The compound can coordinate to metal centers through its two nitrogen atoms, facilitating the study of catalytic processes and the synthesis of metal-organic frameworks (MOFs). Researchers also utilize this compound and its analogs in medicinal chemistry for the design and synthesis of bioactive molecules. The ethylenediamine moiety is a known pharmacophore found in certain classes of pharmaceuticals, including antihistamines . Furthermore, derivatives of ethylenediamine are employed in the development of fungicides and as curing agents for epoxy resins, highlighting the utility of this chemical class in materials science . Handling and Safety As with many amines, this compound requires careful handling. Users should consult the Safety Data Sheet (SDS) prior to use. General precautions for ethylenediamine derivatives include working in a well-ventilated area and using appropriate personal protective equipment, as such compounds can be skin and respiratory irritants .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N'-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C8H14N2O/c1-7(10-5-4-9)8-3-2-6-11-8/h2-3,6-7,10H,4-5,9H2,1H3

InChI Key

TWZNTMNSIZCMKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NCCN

Origin of Product

United States

Preparation Methods

Aldehyde Precursor Generation

The aldehyde intermediate, 1-(furan-2-yl)ethanal, is typically synthesized via hydrolysis of acetals or oxidation of 1-(furan-2-yl)ethanol. Patent EP0055625B1 describes the use of cyclic acetals (e.g., 1,3-dioxolan-2-yl derivatives) hydrolyzed in aqueous ethanol or tetrahydrofuran under acidic conditions (HCl or acetic acid) at 50–100°C.

Reductive Coupling with Ethylene Diamine

The aldehyde undergoes reductive amination with ethylene diamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium catalysts. Key parameters:

  • Solvent: Methanol or ethanol (optimal for proton exchange).

  • Temperature: 25–60°C (higher temperatures accelerate side reactions).

  • Acid Additives: Acetic acid stabilizes imine intermediates, improving yields to 68–75%.

Representative Reaction:

1-(Furan-2-yl)ethanal+NH2CH2CH2NH2NaBH3CN, CH3OHN-[1-(Furan-2-yl)ethyl]ethane-1,2-diamine\text{1-(Furan-2-yl)ethanal} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{OH}} \text{this compound}

Alkylation of Primary Amines with Furan-2-yl Ethyl Halides

Halide Synthesis

2-(Chloromethyl)furan or 1-(furan-2-yl)ethyl bromide is prepared via radical bromination/chlorination of 2-vinylfuran. Yields: 82–89%.

Nucleophilic Substitution

Ethylene diamine reacts with the halide in polar aprotic solvents (DMF or DMSO) under alkaline conditions:

  • Base: K₂CO₃ or Et₃N (prevents HX elimination).

  • Molar Ratio: 1:2 (halide:diamine) to minimize over-alkylation.

  • Yield: 60–68%, with 12–18% bis-alkylated byproduct.

Optimization Insight:
Microwave-assisted heating (100°C, 15 min) reduces reaction time from 24 h to 45 min, enhancing yield to 74%.

Hydrogenation of Nitrile Intermediates

Iminodiacetonitrile Route

Patent WO2013149373A1 details hydrogenation of iminodiacetonitrile derivatives using Raney nickel or cobalt catalysts:

  • Conditions: 9–14 MPa H₂, 70–90°C in methanol.

  • Additives: OH⁻ anion exchange resins suppress piperazine byproducts (<5%).

  • Yield: 79–85% with >98% purity after distillation.

Mechanistic Pathway:

NC-CH2NH-CH2CNH2/NiNH2CH2CH2NH-CH2-Furan\text{NC-CH}2-\text{NH-CH}2-\text{CN} \xrightarrow{\text{H}2/\text{Ni}} \text{NH}2\text{CH}2\text{CH}2\text{NH-CH}_2\text{-Furan}

Multi-Component Mannich Reactions

One-Pot Synthesis

A vibration-milling protocol combines 2-furyl methyl ketone, formaldehyde, and ethylene diamine in ethanol:

  • Time: 2 h vs. 24 h conventional heating.

  • Yield: 65–72% with 88–92% atom economy.

Equation:

Furan-C(O)CH3+HCHO+H2NCH2CH2NH2This compound\text{Furan-C(O)CH}3 + \text{HCHO} + \text{H}2\text{NCH}2\text{CH}2\text{NH}_2 \rightarrow \text{this compound}

Catalytic Amination of Furan Alcohols

Borrowing Hydrogen Methodology

Pd/C or RuCl₃ catalyzes the reaction between 1-(furan-2-yl)ethanol and ethylene diamine:

  • Solvent: Toluene, 110°C, 12 h.

  • Yield: 58% with 94% selectivity.

Advantage: Avoids pre-functionalized halides or aldehydes.

Enzymatic Transamination

Biocatalytic Approach

ω-Transaminases convert 1-(furan-2-yl)propan-2-one to the corresponding amine using L-alanine as the amino donor:

  • Conditions: pH 7.5, 37°C, 24 h.

  • Yield: 41% (non-optimized).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Byproducts Scalability
Reductive Amination68–756–12 hImines (8–12%)Industrial
Alkylation60–740.75–24 hBis-alkylates (12%)Pilot-scale
Hydrogenation79–854–6 hPiperazine (<5%)Large-scale
Mannich Reaction65–722 hNoneLab-scale
Catalytic Amination5812 hKetones (6%)Experimental
Enzymatic4124 hUnreacted ketone (59%)Not viable

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the furan ring .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The furan ring and ethane-1,2-diamine moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyridine-Substituted Analogs
  • N-[1-(Pyridin-2-yl)ethylidene]ethane-1,2-diamine: Replacing furan with pyridine alters electronic properties. The pyridine ring is more electron-deficient due to its nitrogen atom, enhancing metal coordination in complexes (e.g., Zn(II) and Pd(II)) . Furan’s electron-rich nature may favor π-backbonding in transition metal complexes, while pyridine’s Lewis basicity strengthens σ-donor interactions.
Naphthyl-Substituted Derivatives
  • N-(Naphthalen-1-yl)ethane-1,2-diamine : The bulky naphthyl group increases steric hindrance, reducing solubility in polar solvents compared to the furan derivative. Naphthyl-substituted diamines exhibit strong aromatic stacking interactions, useful in supramolecular chemistry, whereas furan derivatives may prioritize hydrogen bonding via the oxygen atom .
Polyamine Derivatives
  • DETA, TETA, PEHA: Linear polyamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) lack aromatic substituents but feature multiple amine groups. These compounds excel in corrosion inhibition due to strong adsorption via lone pairs on nitrogen. In contrast, the furan substituent in N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine may enhance inhibition through π-electron interactions with metal surfaces .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituent Effect
This compound ~196.26 (estimated) Not reported Moderate in polar solvents Furan enhances π-electron density
N-(1-Naphthyl)ethane-1,2-diamine dihydrochloride 283.21 196–199 (dec.) Soluble in water Naphthyl increases hydrophobicity
N,N′-Diphenylethane-1,2-diamine 240.30 120–122 Low in water Phenyl groups reduce solubility

Biological Activity

N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring attached to an ethylene diamine backbone. Its structure can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound's unique structure allows it to participate in various biological interactions, notably as a ligand in coordination chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with ethylene diamine under controlled conditions. Common methods include:

  • Nucleophilic Substitution : The furan derivative acts as an electrophile, allowing for the substitution of hydrogen atoms by amine groups.
  • Catalytic Methods : Utilizing catalysts to enhance reaction efficiency and yield.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent. For example, IC50 values in specific cancer cell lines have been reported below 10 µM, indicating potent activity .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. This property allows it to:

  • Chelate Metal Ions : The nitrogen atoms in the amine groups can coordinate with metal ions, influencing various biochemical pathways.
  • Modulate Enzyme Activity : By binding to metal cofactors in enzymes, the compound may alter enzyme kinetics and metabolic pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound has potential as a therapeutic agent against bacterial infections.

Study 2: Anticancer Activity

In another investigation, the compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:

Cell LineIC50 (µM)
HeLa8
MCF-75
A54912

This data highlights its potential utility in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, derivatives of ethane-1,2-diamine are prepared by reacting ethylene diamine with substituted aldehydes or ketones under controlled conditions. Spectral data (IR, ¹H NMR) are critical for verifying intermediate structures, such as observing NH stretching at 3350–3400 cm⁻¹ in IR and characteristic methylene/methine signals in ¹H NMR . Sigma-Aldrich lists the compound as a specialty chemical, though analytical validation is not provided, necessitating independent verification .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:

  • IR Spectroscopy : Detects NH stretches (~3350–3400 cm⁻¹) and furan ring vibrations (C-O-C ~1250 cm⁻¹).
  • ¹H NMR : Identifies methine protons (quartet, δ ~4.0–4.5 ppm) from the furan-ethyl group and methylene protons (singlet, δ ~3.0–3.5 ppm) of the diamine backbone .
  • Elemental Analysis : Validates empirical formula (C₁₀H₁₈N₂O; MW 182.26 g/mol) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer : The diamine group acts as a bidentate ligand, coordinating with metals like Pt(II) or Cu(II). For example, similar ethane-1,2-diamine derivatives form heteronuclear Pt/Cu complexes with phenanthroline ligands, exhibiting nuclease activity. Experimental protocols involve refluxing the diamine with metal salts (e.g., K₂PtCl₄) in ethanol/water mixtures, followed by characterization via MS and NMR .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in ¹H NMR) are addressed by:

  • Comparative Analysis : Cross-referencing with published spectral data for analogous compounds .
  • Decoupling Experiments : Differentiating overlapping signals (e.g., methine vs. methylene protons).
  • X-ray Crystallography : Resolving ambiguities in stereochemistry or substituent positioning .

Q. What are the potential biological targets of this compound?

  • Methodological Answer : The furan moiety and diamine backbone suggest interactions with enzymes or receptors. For example:

  • Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays.
  • DNA Binding : Using UV-Vis titration or gel electrophoresis to assess groove-binding/intercalation activity, inspired by Pt-diamine complexes .

Q. How do substituents on the furan ring influence the compound’s reactivity or bioactivity?

  • Methodological Answer : Substituent effects are studied using Hammett constants (σ) or steric parameters. For instance, electron-withdrawing groups on the furan ring may reduce nucleophilicity of the diamine, altering metal-binding kinetics. Synthetic analogs with halogen or methoxy substituents can be compared via kinetic studies or DFT calculations .

Safety and Handling

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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